2-{(5Z)-5-[4-(methoxycarbonyl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid
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Description
This compound is a derivative of rhodanine-3-acetic acid . It has a linear formula of C17H17NO5S2 and a molecular weight of 379.457 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
Rhodanine-3-acetic acid derivatives, such as the compound , can be obtained through the Knoevenagel condensation reaction . This reaction has been shown to yield good results, with yields ranging from 54% to 71% .Molecular Structure Analysis
The compound has a linear formula of C17H17NO5S2 . This indicates that it contains 17 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, 5 oxygen atoms, and 2 sulfur atoms.Chemical Reactions Analysis
Rhodanine-3-acetic acid derivatives are known for their versatile effects and have many biological properties . They are tested, among others, as fluorescent probes for bioimaging and aldose reductase inhibitors . They also have antibacterial, antifungal, and anticancer activity .Physical and Chemical Properties Analysis
The compound has a molecular weight of 379.457 . It has been demonstrated to have high thermal stability, remaining stable even above 240 °C .Safety and Hazards
Future Directions
Rhodanine-3-acetic acid derivatives are attractive compounds with versatile effects . They are being tested for various applications, including as fluorescent probes for bioimaging and aldose reductase inhibitors . Future research may focus on exploring these and other potential applications of these compounds .
Properties
IUPAC Name |
2-[(5Z)-5-[(4-methoxycarbonylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5S2/c1-8(13(18)19)16-12(17)11(23-15(16)22)7-9-3-5-10(6-4-9)14(20)21-2/h3-8H,1-2H3,(H,18,19)/b11-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCRWICJGCGKTD-XFFZJAGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C(=CC2=CC=C(C=C2)C(=O)OC)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)N1C(=O)/C(=C/C2=CC=C(C=C2)C(=O)OC)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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